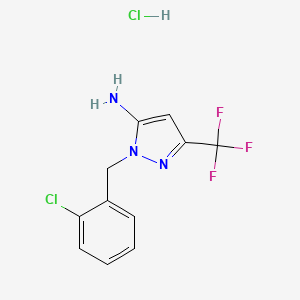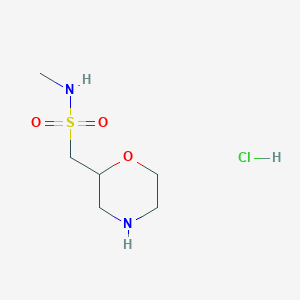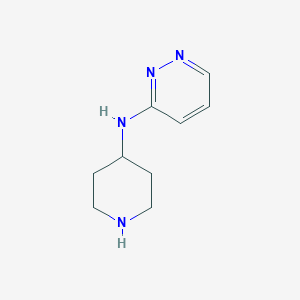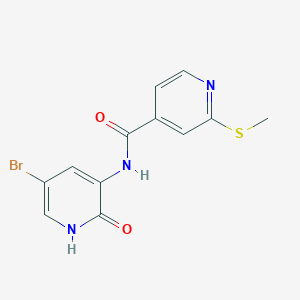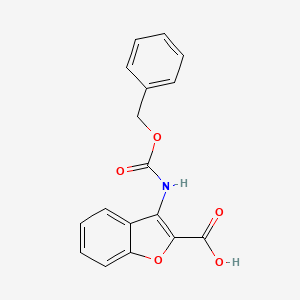
3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid, also known as PBF-2, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. PBF-2 belongs to the class of benzofuran carboxylic acid derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid involves its ability to bind to and activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation and cell proliferation. Activation of PPARγ by 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid leads to the upregulation of genes involved in apoptosis, neuroprotection, and immune modulation.
Biochemical and Physiological Effects:
3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of oxidative stress and inflammation in the brain, and modulation of the immune response. 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid has also been shown to regulate glucose and lipid metabolism, which may have implications for the treatment of metabolic disorders such as diabetes and obesity.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid in lab experiments is its ability to selectively activate the PPARγ pathway, which allows for the study of specific biological processes related to glucose and lipid metabolism, inflammation, and cell proliferation. However, one limitation of using 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid is its potential toxicity, as high doses of 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid have been shown to induce liver damage in animal studies.
Future Directions
There are several future directions for the study of 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid, including the development of more potent and selective PPARγ agonists, the investigation of 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid's potential therapeutic applications in metabolic disorders such as diabetes and obesity, and the exploration of 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid's ability to modulate the immune response in the context of autoimmune diseases. Additionally, further studies are needed to investigate the potential toxicity of 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid and to determine safe dosages for therapeutic applications.
Synthesis Methods
3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzoic acid with various reagents such as thionyl chloride, triethylamine, and methyl phenyl carbonate. The resulting intermediate product is then reacted with an amine derivative, such as phenylalanine methyl ester, in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide, to yield 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid.
Scientific Research Applications
3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid has been studied for its potential therapeutic applications in various scientific fields, including cancer research, neurology, and immunology. In cancer research, 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, through the activation of caspase enzymes. In neurology, 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid has been studied for its potential neuroprotective effects, as it has been shown to reduce oxidative stress and inflammation in the brain. In immunology, 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
3-(phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c19-16(20)15-14(12-8-4-5-9-13(12)23-15)18-17(21)22-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXACIYDCDJBFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(OC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

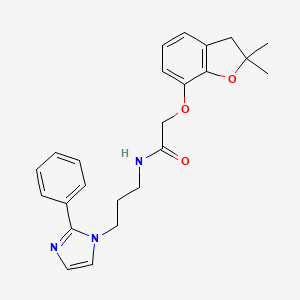
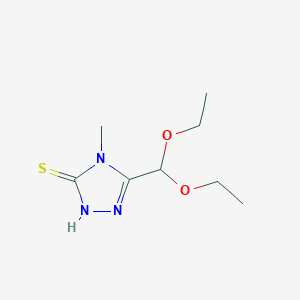
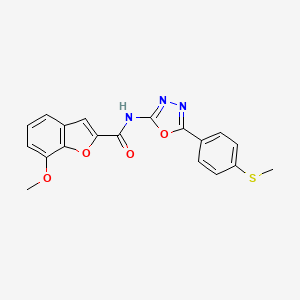
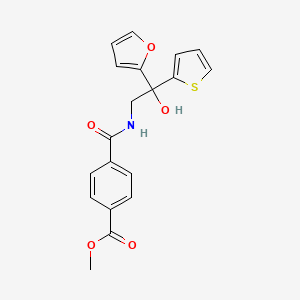
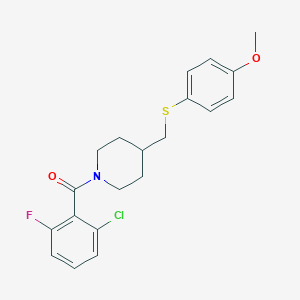
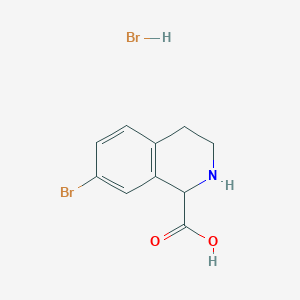
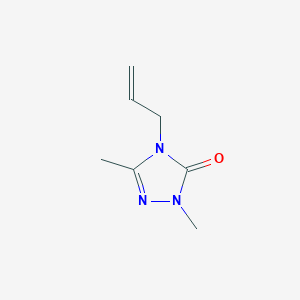
![7-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3010405.png)
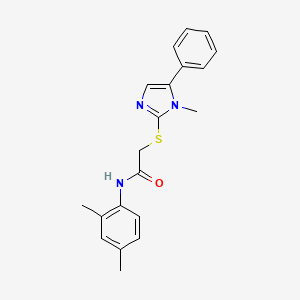
![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3010409.png)
